5-ethyl-1H-1,2,4-triazol-3-amine
Overview
Description
5-Ethyl-1H-1,2,4-triazol-3-amine is a heterocyclic organic compound with the molecular formula C4H8N4. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1H-1,2,4-triazol-3-amine can be achieved through several methods. One common approach involves the reaction of ethyl hydrazine with formamide under acidic conditions, followed by cyclization to form the triazole ring . Another method includes the reaction of ethyl isocyanate with hydrazine hydrate, leading to the formation of the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole compounds.
Scientific Research Applications
Chemical Applications
5-Ethyl-1H-1,2,4-triazol-3-amine serves as a building block for synthesizing more complex molecules. Its structural properties allow it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Biological Applications
This compound is being investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medical Applications
In the medical field, this compound is explored for its antifungal , anticancer , and cardiovascular properties.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that the compound effectively inhibits various bacterial and fungal strains by disrupting their metabolic pathways.
- Cytotoxicity : Preliminary assays indicate that it exhibits cytotoxic effects on cancer cell lines (e.g., HepG2 and MCF-7), suggesting its potential use in cancer therapy.
- Molecular Docking Studies : Computational analyses have revealed strong binding affinities to key targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), supporting its development as a lead compound for new anticancer agents.
Industrial Applications
In industrial settings, this compound is utilized in developing new materials with specific properties:
- Corrosion Inhibitors : The compound is employed in formulations designed to protect metal surfaces from corrosion.
- Polymer Additives : It enhances the properties of polymers used in various applications.
Mechanism of Action
The mechanism of action of 5-ethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes.
Pathways Involved: It may interfere with metabolic pathways, such as those involved in cell proliferation and apoptosis, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
1H-1,2,4-Triazol-3-amine: A closely related compound with similar biological activities but lacking the ethyl group.
1H-1,2,4-Triazol-5-amine: Another similar compound with different substitution patterns on the triazole ring.
Uniqueness: 5-Ethyl-1H-1,2,4-triazol-3-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Biological Activity
5-Ethyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological activities, and potential applications in various fields such as medicinal chemistry and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₈N₄, characterized by the presence of an ethyl group that influences its chemical reactivity and biological properties. The compound's unique structure allows it to interact with various biological targets effectively.
Synthesis
This compound can be synthesized through several methods. A common approach involves the reaction of ethyl hydrazine with formamide under acidic conditions, followed by cyclization to form the triazole ring. The synthesis can be optimized using microwave-assisted techniques to improve yields and purity .
Biological Activities
The biological activity of this compound has been investigated in various contexts:
Anticancer Properties
Research indicates that compounds within the triazole family exhibit significant anticancer activity. For instance, derivatives of 1,2,4-triazoles have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . In particular, studies have demonstrated that related compounds can effectively target colon carcinoma and breast cancer cell lines with IC₅₀ values in the micromolar range.
Antifungal Activity
Triazoles are well-known for their antifungal properties. This compound may act as an enzyme inhibitor affecting fungal metabolism. Its structural similarity to other antifungal agents suggests potential efficacy against various fungal pathogens .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase (AChE), which is relevant for treating neurological disorders .
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This binding can inhibit their activity, thereby interfering with critical biological processes such as:
- Cell Proliferation : By inhibiting pathways involved in cell growth.
- Apoptosis : Inducing programmed cell death in cancer cells.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
5-Ethyl-1H-1,2,4-triazol-3-am | Ethyl group enhances reactivity | Antifungal, anticancer |
1H-1,2,4-Triazol-3-am | Lacks ethyl group | Similar but less potent |
1H-1,2,4-Triazol-5-am | Different substitution pattern | Varies in activity |
Case Studies
A case study involving derivatives of 5-amino-triazoles demonstrated their effectiveness against specific cancer cell lines. For instance:
- Study on Colon Carcinoma : A derivative showed an IC₅₀ value of 6.2 μM against HCT116 cells.
- Breast Cancer Evaluation : Another derivative exhibited IC₅₀ values of 43.4 μM against T47D cells.
These findings underscore the therapeutic potential of triazole derivatives in oncology .
Properties
IUPAC Name |
5-ethyl-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWFWIXWMIMWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364896 | |
Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-05-2 | |
Record name | 5-ethyl-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1H-1,2,4-triazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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